molecular formula C14H20N2O2 B2368749 Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate CAS No. 364614-80-2

Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate

Cat. No.: B2368749
CAS No.: 364614-80-2
M. Wt: 248.326
InChI Key: LILGHMLCASYUAH-UHFFFAOYSA-N
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Description

Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate is a chemical compound that features a piperidine ring substituted with a pyridine moiety and a methyl ester group

Scientific Research Applications

Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound may be used in studies involving receptor binding and enzyme inhibition due to its structural features.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate typically involves the reaction of 3-pyridylpiperidine with methyl acrylate under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine nitrogen to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in a variety of substituted pyridine or piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(piperidin-1-yl)propanoate: Lacks the pyridine moiety, making it less versatile in certain applications.

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have different structural features and applications.

    (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Contains a pyrrolidine ring instead of a piperidine ring, leading to different chemical and biological properties.

Uniqueness

Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate is unique due to the combination of the pyridine and piperidine rings, which confer distinct chemical reactivity and biological activity. This structural arrangement allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-(2-pyridin-3-ylpiperidin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-14(17)7-10-16-9-3-2-6-13(16)12-5-4-8-15-11-12/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILGHMLCASYUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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